REACTION_SMILES
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[F:1][c:2]1[c:3]([CH2:4][OH:5])[cH:6][cH:7][c:8]([O:12][CH3:13])[c:9]1[O:10][CH3:11].[cH:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[F:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][c:8]([O:12][CH3:13])[c:9]1[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CO)c(F)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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COc1ccc(C=O)c(F)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |